

Application in polymer-bonded explosives (PBXs) formulation

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Compound of Interest

Compound Name: 1-Fluoro-2-isocyanato-1,1-dinitroethane
CAS No.: 33046-32-1
Cat. No.: B14682208

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Application Note: Advanced Formulation Protocols for HMX-Based Polymer-Bonded Explosives (PBXs) using Aqueous Slurry Coating

Executive Summary & Core Directive

This guide details the formulation, processing, and validation of high-performance Polymer-Bonded Explosives (PBXs), specifically focusing on HMX (Octogen) crystals encapsulated in a Viton A (Fluoropolymer) matrix.

Unlike cast-cured systems (e.g., HTPB-based), pressed PBXs require a precise Aqueous Slurry Coating process to create a "molding powder." This powder functions similarly to pharmaceutical granulates, where the objective is to coat every individual explosive crystal with a thin, uniform polymer layer. This layer acts as a mechanical buffer (desensitizer) and a binder for structural integrity.

Critical Mechanism: The success of this protocol relies on the Thermodynamic Work of Adhesion. We manipulate the interfacial tension between the water phase, the solvent phase,

and the crystal surface to force the polymer to "wet" the crystal rather than precipitate as free particles.

Materials Selection & Pre-treatment[1]

The formulation described is analogous to LX-14 or PBXN-5, utilizing 95% HMX and 5% Viton A.

Component	Material	Function	Critical Specification
Filler	HMX (Cyclotetramethylene-tetranitramine)	Energetic Phase	Bimodal Distribution: Mix Class 1 (coarse, ~150µm) and Class 3 (fine, ~10µm) in a 3:1 ratio. Reasoning: Maximizes theoretical maximum density (TMD) by filling interstitial voids.
Binder	Viton A (Vinylidene fluoride / Hexafluoropropylene)	Matrix / Desensitizer	Low Viscosity Grade. High fluorine content provides thermal stability (>200°C) and high density (~1.8 g/cm ³).
Solvent	Acetone or MEK (Methyl Ethyl Ketone)	Lacquer Vehicle	Must be immiscible with water but a good solvent for Viton.
Medium	Deionized Water	Suspension Medium	Must be free of ions to prevent unintended nucleation or static buildup.

Experimental Protocol: Aqueous Slurry Coating

This process utilizes a solvent-stripping technique. The polymer is dissolved in a solvent, dispersed in water containing the explosive, and then the solvent is removed (distilled), forcing the polymer to precipitate onto the explosive surface.^[1]

Phase A: Preparation of Phases

- Lacquer Preparation: Dissolve Viton A in Acetone (15% w/v concentration). Agitate for 4 hours until optically clear.
 - QC Check: Viscosity should be consistent; filter through a 5µm mesh to remove undissolved gel specks.
- Slurry Setup: In a jacketed reactor (3L capacity for lab scale), add Deionized Water. Ratio: 3:1 Water-to-Explosive (by weight).
- Explosive Addition: Add the bimodal HMX carefully to the water while stirring at 400 RPM to create a suspension.
 - Note: Ensure no dry HMX remains on the vessel walls.

Phase B: The Coating Process (Critical Workflow)

- Temperature Set: Heat the aqueous slurry to 50°C.
- Lacquer Addition: Slowly add the Viton/Acetone lacquer to the agitated slurry over 10 minutes.
 - Observation: The mixture will turn milky. The solvent (acetone) will partition between the water and the polymer.
- Agglomeration Induction: Increase agitation to 600-800 RPM.
 - Mechanism:^{[1][2][3][4]} High shear breaks the lacquer into micro-droplets. As acetone diffuses into the water and evaporates, the Viton becomes sticky (tacky), colliding with HMX crystals.
- Solvent Stripping (Distillation):

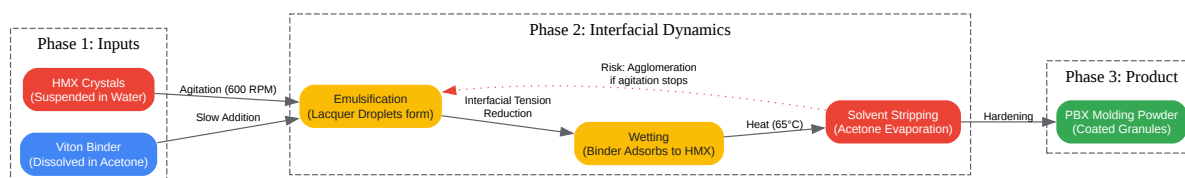
- Raise temperature to 65°C (above Acetone boiling point of 56°C).
- Apply a gentle vacuum (optional, 200 mbar) or air sweep to facilitate solvent removal.
- Critical Endpoint: As solvent leaves, the "sticky" lacquer hardens into a solid coating on the HMX. The granules will become firm and less prone to clumping.
- Cooling & Filtration:
 - Cool to 20°C.
 - Filter the granules using a Buchner funnel.
 - Wash: Rinse 3x with distilled water to remove residual solvent/surfactants.
- Drying: Dry in a convection oven at 60°C for 12 hours.

Self-Validating Check:

- Bulk Density Test: The resulting powder should be free-flowing (like sand). If it is "cakey," the solvent was removed too fast.
- Microscopy: SEM should show crystals fully encapsulated, with no "free" polymer flakes.

Visualization: Process Logic & Interfacial Mechanism

The following diagram illustrates the critical "Solvent Stripping" mechanism that drives the coating efficiency.



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Caption: Figure 1. Thermodynamic workflow of the aqueous slurry coating process. Successful coating requires balancing agitation shear against the tackiness of the binder during solvent evaporation.

Protocol: Consolidation (Pressing)

The molding powder must be consolidated into a high-density charge to be useful.

- Die Preparation: Lubricate the steel die with mold release (e.g., Zinc Stearate).
- Heating: Pre-heat the molding powder and the die to 90°C.
 - Why? Viton softens at this temperature, allowing flow into voids without crushing the HMX crystals.
- Pressing Cycle:
 - Pressure: Apply 200 MPa (30,000 psi).
 - Dwell Time: Hold for 15 minutes (allows for particle rearrangement and air evacuation).
 - Vacuum: Ideally, press under vacuum (<10 mbar) to eliminate trapped air.
- Cooling: Cool under pressure to 40°C before ejection to prevent "spring-back" cracking.

Characterization & Validation Standards

To validate the safety and performance of the formulated PBX, the following standardized tests are mandatory.

A. Safety: Impact Sensitivity (BAM Fallhammer)

- Standard: UN Test 3(a)(ii) / BAM Method.
- Protocol: A 2kg - 5kg weight is dropped onto a 40mg sample.
- Metric:

(Height at which 50% of samples ignite).[5]

- Target: Pure HMX
. Formulated PBX (HMX/Viton) should achieve

- Interpretation: If
is low, the coating is incomplete (exposed crystals).

B. Mechanical: Brazilian Disc Test (Tensile Strength)

- Standard: ASTM D3967 (modified for energetics).
- Specimen: Disc (20mm diameter, 6mm thickness).[6]
- Loading: Diametral compression.
- Calculation:

- Where

is load at failure,

is diameter,

is thickness.

- Target: Tensile strength
- Interpretation: Low tensile strength indicates poor binder-crystal adhesion.

C. Data Summary Table

Parameter	Pure HMX (Reference)	HMX/Viton PBX (Target)	Test Method
Density	1.91 g/cm ³ (Crystal)	1.88 - 1.89 g/cm ³	Gas Pycnometry
Impact Sensitivity ()	32 cm	> 60 cm	BAM Fallhammer
Friction Sensitivity	120 N	> 240 N	BAM Friction
Tensile Strength	N/A (Powder)	0.8 - 1.2 MPa	Brazilian Test
Detonation Velocity	9100 m/s	~8800 m/s	Ion Probe / Rate Stick

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